molecular formula C27H28N6O2S B11266255 2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide

2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No.: B11266255
M. Wt: 500.6 g/mol
InChI Key: WNIUCPPFRJUGHR-UHFFFAOYSA-N
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Description

2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives This compound is characterized by its unique structure, which includes a butoxyphenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The butoxyphenyl group is introduced via nucleophilic substitution reactions, while the sulfanyl-acetamide linkage is formed through thiolation and subsequent acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency . Additionally, catalyst-free methods have been investigated to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group or the sulfanyl-acetamide linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s sulfanyl-acetamide linkage is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide stands out due to its unique combination of a butoxyphenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, and a sulfanyl-acetamide linkage. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C27H28N6O2S

Molecular Weight

500.6 g/mol

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C27H28N6O2S/c1-3-4-15-35-22-11-9-21(10-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-18-25(34)28-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34)

InChI Key

WNIUCPPFRJUGHR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)C)C3=C2

Origin of Product

United States

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